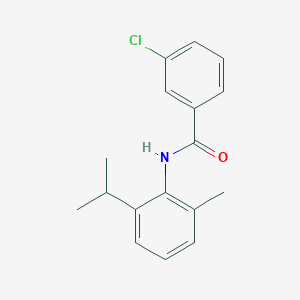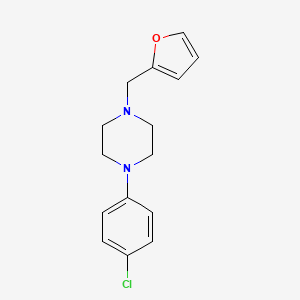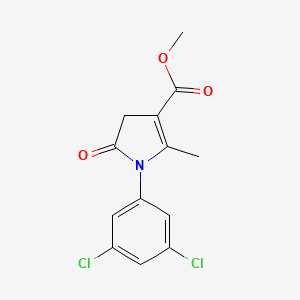![molecular formula C16H22N6O B5683731 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane is a chemical compound that has been studied for its potential applications in scientific research. This compound, also known as PBD-150, has been synthesized and tested for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane binds to the GABA-A receptor, which is a ligand-gated ion channel that regulates neuronal excitability. The binding of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane to the GABA-A receptor enhances the inhibitory effects of GABA, resulting in increased neuronal inhibition. The mechanism of action of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been studied using various techniques, including electrophysiology, radioligand binding assays, and molecular modeling.
Biochemical and Physiological Effects:
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to have several biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The compound has been shown to enhance the effects of GABA on the GABA-A receptor, resulting in increased neuronal inhibition. 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has also been shown to have effects on other neurotransmitter systems, including the glutamate and dopamine systems.
実験室実験の利点と制限
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has several advantages for laboratory experiments, including its high affinity for the GABA-A receptor and its ability to enhance the effects of GABA. The compound has been used to study the role of the GABA-A receptor in various neurological disorders, and has been shown to have potential therapeutic applications. However, there are also limitations to the use of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to work with the compound.
将来の方向性
There are several future directions for research on 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane, including the development of new compounds that target the GABA-A receptor with greater specificity and efficacy. The compound has also been studied for its potential applications in the treatment of neurological disorders, and further research is needed to determine its safety and efficacy in clinical trials. Additionally, 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been shown to have effects on other neurotransmitter systems, and further research is needed to explore these effects and their potential therapeutic applications.
合成法
The synthesis of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane involves a multi-step process that includes the reaction of 2-pyrimidinylamine with 1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting compound with 2-(bromomethyl)butyric acid. The final step involves the reaction of the resulting compound with 1,4-diazepane. The synthesis of 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been reported in several scientific publications, and the compound has been synthesized using various methods.
科学的研究の応用
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. 1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane has been used to study the role of the GABA-A receptor in various neurological disorders, including anxiety, depression, and epilepsy. The compound has also been used to study the effects of drugs that modulate the GABA-A receptor, such as benzodiazepines.
特性
IUPAC Name |
2-pyrazol-1-yl-1-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-2-14(22-11-4-8-19-22)15(23)20-9-5-10-21(13-12-20)16-17-6-3-7-18-16/h3-4,6-8,11,14H,2,5,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEQHZUNOUICHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C2=NC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide](/img/structure/B5683658.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)



![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)


